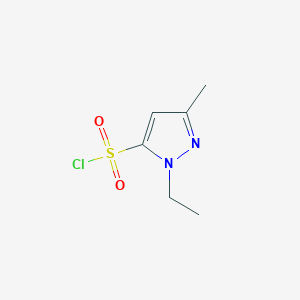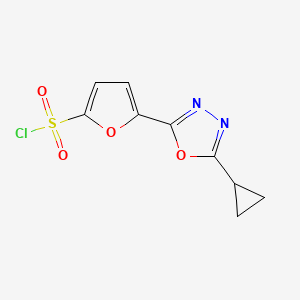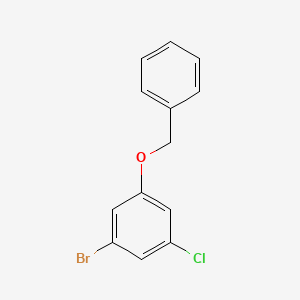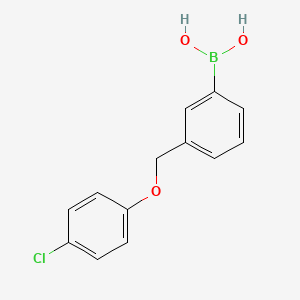
1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1187385-82-5. Its molecular weight is 395.9 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2BrF3INO2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H .Physical And Chemical Properties Analysis
This compound is solid in physical form . It should be stored in a dark place, sealed in dry, at 2-8°C .Applications De Recherche Scientifique
Synthesis Methodologies
The compound and its derivatives serve as key intermediates in the synthesis of complex organic molecules. For instance, halogenated compounds like 1-bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene are crucial for ring halogenations and cross-coupling reactions, which are foundational methods in organic synthesis. Research has shown the effectiveness of using N-Halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes, leading to high yields of mixed halogenated products (Bovonsombat & Mcnelis, 1993). Similarly, palladium-catalyzed cross-coupling reactions have been employed to synthesize ethynylferrocene compounds, demonstrating the role of halogenated benzene derivatives in forming complex organometallic structures (Fink et al., 1997).
Material Science
In material science, halogenated benzene derivatives are used to synthesize luminescent probes and porous materials for selective sensing of metal ions and explosives. For example, a study involving the synthesis of porous covalent organic polymers (COPs) for luminescent sensing applications illustrates the utility of halogenated benzene derivatives in creating materials that can detect nitroaromatic explosives and metal ions, which may find applications in security and environmental monitoring (Guo & Cao, 2015). Another study on covalent coupling via dehalogenation on Ni(111) supported boron nitride and graphene showcases the development of surface-confined polymers through C-C coupling, highlighting the importance of halogenated benzene derivatives in advancing materials chemistry and nanotechnology (Morchutt et al., 2015).
Sensing and Detection
Halogenated benzene derivatives are instrumental in the development of sensors for detecting hazardous substances. The synthesis of luminescent covalent-organic polymers for detecting nitroaromatic explosives demonstrates how derivatives of 1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene can be utilized in creating sensitive and selective sensors for explosives, which is crucial for security and environmental safety (Xiang & Cao, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3INO2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMQPFOZIBWBPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)[N+](=O)[O-])Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675355 | |
| Record name | 1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene | |
CAS RN |
1187385-82-5 | |
| Record name | 1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2'-methyl-[2,4']bipyridinyl](/img/structure/B1522667.png)
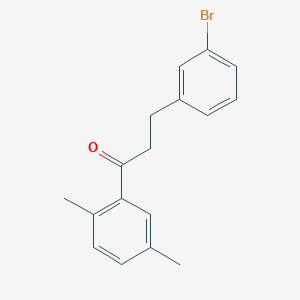
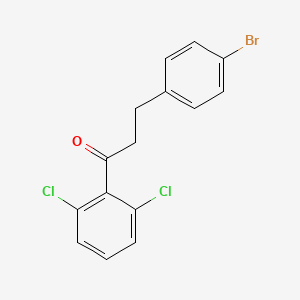

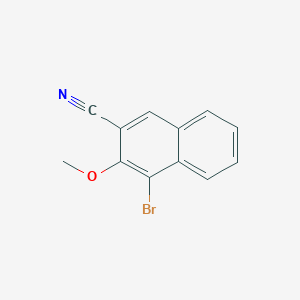
![5'-Bromo-3-methyl-[2,2']bipyridinyl](/img/structure/B1522676.png)
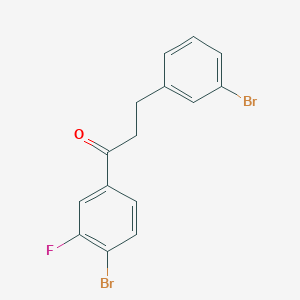
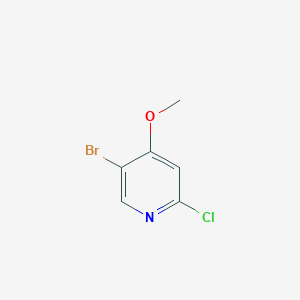
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1522682.png)

